

An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **3-Bromo-5-butoxybenzoic acid**. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from structurally related analogs to provide predicted characteristics and a plausible experimental protocol.

Molecular Structure and Identifiers

3-Bromo-5-butoxybenzoic acid is a monosubstituted benzoic acid derivative. The structure consists of a benzene ring substituted with a bromine atom, a butoxy group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Source
IUPAC Name	3-Bromo-5-butoxybenzoic acid	N/A
CAS Number	1228956-96-4	N/A
Molecular Formula	C ₁₁ H ₁₃ BrO ₃	N/A
Molecular Weight	273.12 g/mol	N/A
Canonical SMILES	CCCCOC1=CC(=CC(=C1)C(=O)O)Br	N/A
Predicted logP	3.32620	N/A
Storage Temperature	Ambient	N/A

Physicochemical Properties

Direct experimental data for the physicochemical properties of **3-Bromo-5-butoxybenzoic acid** are not readily available. However, properties can be estimated based on its structure and data from similar compounds. The butoxy group is expected to increase its lipophilicity compared to its hydroxy or methoxy analogs.

Table 2: Physicochemical Properties of Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3-Bromobenzoic acid	C ₇ H ₅ BrO ₂	201.02	155-158
3-Bromo-5-hydroxybenzoic acid	C ₇ H ₅ BrO ₃	217.02	237-241[1]
3-Bromo-5-methoxybenzoic acid	C ₈ H ₇ BrO ₃	231.04	190-196

Spectroscopic Data (Predicted)

While experimental spectra for **3-Bromo-5-butoxybenzoic acid** are not available in the searched databases, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

^1H NMR:

- Aromatic protons would appear as multiplets or distinct singlets/doublets in the range of 7.0-8.0 ppm.
- The protons of the butoxy group would be observed in the upfield region: a triplet around 4.0 ppm (OCH_2), a multiplet around 1.7 ppm (OCH_2CH_2), a multiplet around 1.5 ppm (CH_2CH_3), and a triplet around 0.9 ppm (CH_3).
- The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), and may be exchangeable with D_2O .

^{13}C NMR:

- The carbonyl carbon of the carboxylic acid would be expected around 165-175 ppm.
- Aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the bromine showing a lower chemical shift.
- The carbons of the butoxy group would be in the upfield region, with the OCH_2 carbon around 68-70 ppm.

IR Spectroscopy:

- A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm^{-1} .
- A strong C=O stretch for the carboxylic acid should appear around 1700 cm^{-1} .
- C-O stretching vibrations for the ether and carboxylic acid will be present in the 1200-1300 cm^{-1} region.
- C-Br stretching will be observed in the fingerprint region, typically below 600 cm^{-1} .

Mass Spectrometry:

- The molecular ion peak (M^+) would be expected at m/z 272 and 274 with approximately equal intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).
- Fragmentation would likely involve the loss of the butoxy group, the carboxyl group, and cleavage of the butyl chain.

Synthesis Protocol

A plausible and efficient method for the synthesis of **3-Bromo-5-butoxybenzoic acid** is the Williamson ether synthesis, starting from the commercially available 3-Bromo-5-hydroxybenzoic acid.

Reaction: 3-Bromo-5-hydroxybenzoic acid + 1-Bromobutane \rightarrow **3-Bromo-5-butoxybenzoic acid**

Experimental Protocol:

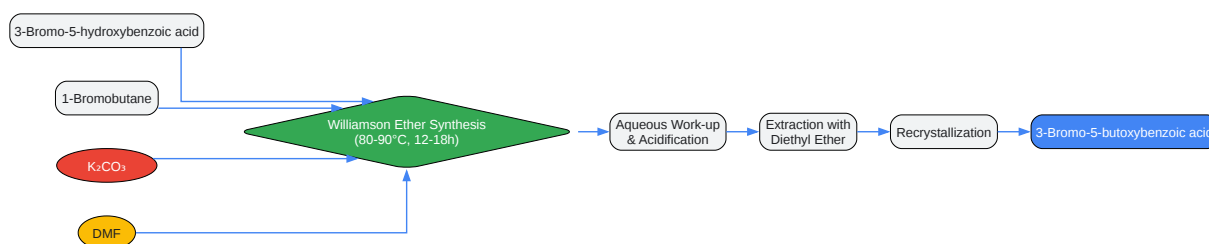
Materials:

- 3-Bromo-5-hydroxybenzoic acid
- 1-Bromobutane
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
- **Addition of Base:** Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture is stirred at room temperature for 30 minutes.
- **Alkylation:** Add 1-bromobutane (1.2 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- **Acidification:** Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.
- **Extraction:** Extract the product with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **3-Bromo-5-butoxybenzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.



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Figure 1: Proposed synthesis workflow for **3-Bromo-5-butoxybenzoic acid**.

Biological Activity and Drug Development Potential

There is currently no direct experimental evidence available in the public domain regarding the biological activity of **3-Bromo-5-butoxybenzoic acid**. However, the broader class of substituted benzoic acids has been extensively studied and exhibits a wide range of pharmacological properties.

Structure-Activity Relationship (SAR) Insights:

- **Antimicrobial Activity:** Halogenated and hydroxylated benzoic acid derivatives have demonstrated antibacterial and antifungal properties. The presence of the bromine atom and the lipophilic butoxy group in **3-Bromo-5-butoxybenzoic acid** suggests it could be explored for antimicrobial activity.
- **Anticancer Potential:** Many benzoic acid derivatives serve as scaffolds for the development of anticancer agents, including kinase inhibitors. The specific substitution pattern on the aromatic ring is crucial for target binding and selectivity.

- Metabolic Disorders: Some benzoic acid derivatives have been investigated for their role in metabolic pathways. For instance, 3-Bromo-5-hydroxybenzoic acid has been noted as a metabolite of 3,5-dihydroxybenzoic acid and has been linked to effects on dyslipidemia in animal models.[2]

Future Directions: Given the lack of direct biological data, **3-Bromo-5-butoxybenzoic acid** represents a novel chemical entity for biological screening. Researchers in drug discovery could include this compound in screening libraries to evaluate its activity against various targets, including bacterial and fungal strains, cancer cell lines, and enzymes involved in metabolic diseases. The synthesis protocol provided in this guide offers a straightforward route to obtaining this compound for such exploratory studies.

Conclusion

3-Bromo-5-butoxybenzoic acid is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug development. While direct experimental data is scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

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